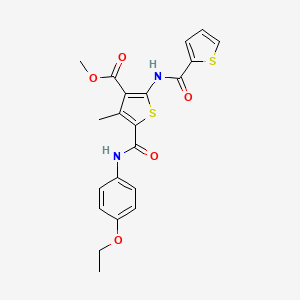

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate

Beschreibung

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate (hereafter referred to as Compound A) is a thiophene-based small molecule characterized by a central thiophene ring substituted with:

- A methyl carboxylate at position 3,

- A 4-ethoxyphenyl carbamoyl group at position 5,

- A thiophene-2-carboxamido group at position 2,

- A methyl group at position 2.

Its synthesis typically involves multi-step reactions, including cyclization and coupling steps, as observed in analogous compounds .

Eigenschaften

Molekularformel |

C21H20N2O5S2 |

|---|---|

Molekulargewicht |

444.5 g/mol |

IUPAC-Name |

methyl 5-[(4-ethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C21H20N2O5S2/c1-4-28-14-9-7-13(8-10-14)22-19(25)17-12(2)16(21(26)27-3)20(30-17)23-18(24)15-6-5-11-29-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) |

InChI-Schlüssel |

GGGBMBOEMXHGKY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C(=O)OC)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a thiophene core, various functional groups including a carbamoyl moiety, and an ethoxy phenyl group, which contribute to its unique properties and biological activities.

Research indicates that compounds similar to methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate exhibit various biological activities, primarily through the inhibition of specific kinases involved in cancer cell proliferation. For instance:

- VEGFR-2 Inhibition : The compound has shown potential in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. In vitro studies reported an IC50 value of approximately 0.075 μM for VEGFR-2 inhibition, indicating strong potency against this target .

- AKT Pathway Modulation : Additionally, it affects the AKT signaling pathway, with IC50 values around 4.60 μM. This modulation is crucial as AKT is often implicated in cancer cell survival and proliferation .

Anticancer Activity

The biological activity of methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate has been evaluated in various cancer cell lines:

-

HepG2 and PC-3 Cell Lines : In vitro assays demonstrated significant antiproliferative effects on HepG2 (liver cancer) and PC-3 (prostate cancer) cells. The compound exhibited moderate to high cytotoxicity with IC50 values indicating effective growth inhibition .

Cell Line IC50 (μM) Mechanism of Action HepG2 ~3.10 VEGFR-2 Inhibition PC-3 ~3.12 AKT Pathway Modulation

Induction of Apoptosis

The compound also induces apoptosis in cancer cells, evidenced by flow cytometry analysis showing cell cycle arrest at the S phase for HepG2 cells and G1/S phase for PC-3 cells . This apoptotic effect is mediated through caspase activation pathways.

Case Studies

Several studies have investigated the biological activity of thiophene derivatives similar to methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate:

- Study on Antiproliferative Activity : A study reported that a series of thiophene derivatives exhibited significant antiproliferative activity against liver carcinoma cells with varying degrees of selectivity towards normal cells. The most promising candidates were further evaluated for their mechanism of action involving kinase inhibition and apoptosis induction .

- Mechanistic Insights : Another research highlighted the binding affinity of these compounds to VEGFR and AKT, suggesting that structural modifications could enhance their therapeutic efficacy against different cancer types .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Key structural analogues of Compound A include derivatives with modifications to the carbamoyl, benzamido, or ester groups. These variations significantly impact physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural Comparison of Compound A and Analogues

Key Observations:

Compound C (4-methoxyphenyl) shows reduced steric bulk compared to Compound A, which may improve solubility but reduce target affinity .

Ester Group Influence :

- Compound E (ethyl ester) has a higher molecular weight (456.5 g/mol) than Compound A (methyl ester), which could affect metabolic stability and bioavailability .

Role of Halogenation :

- Compound D (2-fluorophenyl) demonstrates how halogenation can modulate electronic properties and improve resistance to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.